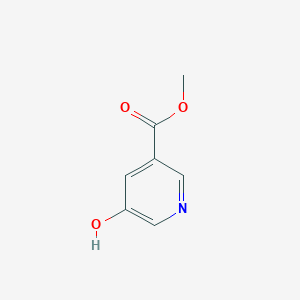

Methyl 5-hydroxynicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-hydroxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)5-2-6(9)4-8-3-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJSHOHQQHACLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326624 | |

| Record name | Methyl 5-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30766-22-4 | |

| Record name | Methyl 5-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-hydroxypyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Methyl 5 Hydroxynicotinate

Esterification Reactions for Methyl 5-Hydroxynicotinate Synthesis

The most common and direct route to this compound is through the esterification of its corresponding carboxylic acid, 5-hydroxynicotinic acid. ontosight.ai

Direct Esterification of 5-Hydroxynicotinic Acid

The direct esterification of 5-hydroxynicotinic acid with methanol (B129727) is a widely employed method for synthesizing this compound. ontosight.aiguidechem.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid or sulfuryl chloride. guidechem.com

One reported procedure involves dissolving 5-hydroxynicotinic acid in methanol, followed by the addition of sulfuric acid. The mixture is then heated, often at reflux, for a period of time to drive the reaction to completion. guidechem.com After the reaction, the mixture is concentrated, and the pH is adjusted to 8 with a base like sodium bicarbonate, leading to the precipitation of the crude product. guidechem.com Yields for this method can be quite high, with one report citing an 85% yield of the white solid product. guidechem.com

Another approach utilizes sulfuryl chloride as the catalyst. In this method, sulfuryl chloride is added dropwise to a suspension of 5-hydroxynicotinic acid in methanol at room temperature. The mixture is then heated overnight. Following an aqueous workup and extraction with an organic solvent like ethyl acetate (B1210297), the product can be isolated in good yield (65% in one instance). guidechem.com

| Catalyst | Reagents | Reaction Conditions | Yield |

| Sulfuric Acid | 5-hydroxynicotinic acid, Methanol | Reflux for 7 days | 85% guidechem.com |

| Sulfuric Acid | 5-hydroxynicotinic acid, Methanol | 70°C for 12 hours | Not specified guidechem.com |

| Sulfuryl Chloride | 5-hydroxynicotinic acid, Methanol | 60°C overnight | 65% guidechem.com |

| Sulfurous Dichloride | 5-hydroxynicotinic acid, Methanol | Not specified | Not specified |

Alternative Esterification Approaches

While direct acid-catalyzed esterification is prevalent, other methods for esterification exist in the broader field of organic chemistry. These include the use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification. rug.nl Another approach involves activating the carboxylic acid, for instance, by converting it to an imidazolide, which then readily reacts with an alcohol. aocs.org While not specifically detailed for this compound in the provided context, these general methods represent potential alternative synthetic strategies.

Derivatization Strategies Utilizing this compound as a Building Block

This compound is a versatile building block for the synthesis of more complex molecules, primarily through reactions involving its pyridine (B92270) ring nitrogen and hydroxyl group.

N-Alkylation of this compound

The nitrogen atom of the pyridine ring in this compound can be readily alkylated using various alkylating agents. This process is a key step in the formation of N-alkyl oxidopyridinium ions, which are valuable intermediates in cycloaddition reactions. researchgate.netuq.edu.au

N-alkylation of this compound, for instance with methyl triflate, leads to the formation of a pyridinium (B92312) salt. uq.edu.au Subsequent deprotonation of the hydroxyl group, typically with a base like triethylamine (B128534), generates an N-alkyl oxidopyridinium ion in situ. uq.edu.auresearchgate.net These species are highly reactive and can participate in various cycloaddition reactions. researchgate.netuq.edu.au The formation of a vinylogous carbamate (B1207046) in the product provides a driving force for these reactions. uq.edu.au

N-alkyl oxidopyridinium ions derived from this compound undergo [4+3] cycloaddition reactions with dienes. researchgate.netuq.edu.au These reactions are a powerful tool for the construction of seven-membered rings, which are present in a number of natural alkaloids. uq.edu.au For example, the reaction of the N-methylated derivative of this compound with 2,3-dimethylbutadiene in acetonitrile (B52724) at 85°C affords the corresponding [4+3] cycloadduct in excellent yield (99%). uq.edu.au Similarly, the reaction with 1,3-butadiene (B125203) produces the parent cycloadduct in 98% yield. uq.edu.au These cycloadditions often exhibit high regioselectivity with substituted butadienes. researchgate.netuq.edu.au

| Diene | Reaction Conditions | Product | Yield |

| 2,3-Dimethylbutadiene | Acetonitrile, 85°C, 6 hours | [4+3] Cycloadduct | 99% uq.edu.au |

| 1,3-Butadiene | Sealed tube, 24 hours | Parent Cycloadduct | 98% uq.edu.au |

Chan-Lam Coupling with Phenylboronic Acids

The Chan-Lam coupling reaction offers a powerful method for forming carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org In the context of this compound, this copper-catalyzed cross-coupling reaction enables the formation of an ether linkage between the hydroxyl group of the pyridine ring and a phenyl group from a phenylboronic acid. uantwerpen.be This reaction is advantageous as it can often be carried out under mild conditions, open to the air. organic-chemistry.orgwikipedia.org

For instance, this compound has been successfully reacted with various phenylboronic acids under Chan-Lam conditions to produce diaryl ether derivatives. uantwerpen.be However, the success of this reaction can be influenced by the substituents on the phenylboronic acid. While some reactions proceed smoothly, others, such as the coupling with 3,5-dichlorophenylboronic acid, have been reported to fail. uantwerpen.be

Table 1: Examples of Chan-Lam Coupling Reactions with this compound

| Phenylboronic Acid Reactant | Resulting Product | Outcome |

| Phenylboronic acid | Methyl 5-phenoxynicotinate | Successful |

| 3-Chlorophenylboronic acid | Methyl 5-(3-chlorophenoxy)nicotinate | Successful |

| 3,5-Dichlorophenylboronic acid | Methyl 5-(3,5-dichlorophenoxy)nicotinate | Failed |

Formation of Amide Derivatives (e.g., Nicotinamide (B372718) Core Structures)

The ester group of this compound can be readily converted into an amide, forming a nicotinamide core structure. nih.govmdpi.com This transformation is significant as the nicotinamide motif is found in numerous biologically active molecules. nih.govd-nb.info The synthesis of these amide derivatives typically involves the reaction of this compound with an amine, often facilitated by coupling agents or by converting the ester to a more reactive intermediate. nih.govmdpi.com For example, treatment with methanolic ammonia (B1221849) at elevated temperatures can directly convert the methyl ester to the primary amide. mdpi.com

These nicotinamide derivatives serve as key intermediates in the synthesis of various compounds, including potential fungicides and inhibitors of enzymes like SIRT2. nih.govmdpi.com

Synthesis of Analogs for Mechanistic Probes

The strategic modification of this compound allows for the synthesis of analogs that can be used as mechanistic probes to study enzymatic reactions. acs.orgnih.gov By introducing specific substituents or isotopes, researchers can investigate the binding and catalytic mechanisms of enzymes that interact with nicotinic acid-derived substrates. acs.org

For example, 5-hydroxynicotinate itself, a close analog and the precursor to the methyl ester, has been used as a substrate analog to study the flavoprotein 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase. acs.org The synthesis of halogenated or otherwise modified versions of this compound provides a toolkit for probing the active sites of various enzymes. nih.gov

Advanced Synthetic Approaches to this compound Derivatives

Beyond fundamental transformations, this compound serves as a precursor for more advanced synthetic strategies, particularly in the realm of cycloaddition reactions.

Cycloaddition Reactions

A powerful application of this compound is its use in generating N-alkyl oxidopyridinium ions, which can then participate in (4+3)-cycloaddition reactions. uq.edu.aunih.govresearchgate.netnsf.gov This type of reaction is a valuable method for constructing seven-membered rings, which are core structures in various natural products. uq.edu.auresearchgate.net

The process begins with the N-alkylation of this compound, typically with an alkylating agent like methyl triflate. uq.edu.au Subsequent deprotonation of the hydroxyl group in the presence of a diene leads to the in situ formation of the N-alkyl oxidopyridinium ion. This highly reactive intermediate then undergoes a (4+3)-cycloaddition with the diene to yield a 7-azabicyclo[4.3.1]decane ring system. uq.edu.aunsf.gov The reaction is often carried out at elevated temperatures and can provide the desired cycloadducts in good to excellent yields. uq.edu.aunih.gov

The (4+3)-cycloaddition reactions of N-alkyl oxidopyridinium ions derived from this compound exhibit notable selectivity. uq.edu.aunih.govresearchgate.net

Regioselectivity: These reactions generally show high regioselectivity, particularly with substituted butadienes. uq.edu.aunih.gov This selectivity is thought to be primarily driven by steric effects. nsf.gov In most reported cases with 1-substituted and 1,2-disubstituted butadienes, the regioselectivity was found to be excellent. uq.edu.au

Stereoselectivity: In contrast to the high regioselectivity, the endo/exo stereoselectivity of these cycloadditions is generally low, often yielding mixtures of diastereomers. uq.edu.aunsf.gov The ratio of endo to exo products can be influenced by the specific diene used and the reaction conditions, with some cases showing a preference for the endo isomer. uq.edu.au

Density functional theory (DFT) calculations suggest that the cycloaddition proceeds through a concerted mechanism. uq.edu.auresearchgate.netresearchgate.net The formation of a vinylogous carbamate in the product provides a thermodynamic driving force for the reaction. uq.edu.au

Table 2: Regio- and Stereoselectivity in (4+3)-Cycloaddition Reactions

| Diene | Major Regioisomer | Endo:Exo Ratio |

| 1,3-Butadiene | N/A | ~1:1 |

| Isoprene | 2-Methyl cycloadduct | ~1:1 |

| (E)-1,3-Pentadiene | 1-Methyl cycloadduct | ~1:1 |

| 2,3-Dimethyl-1,3-butadiene | 2,3-Dimethyl cycloadduct | N/A |

(4+3)-Cycloaddition Reactions involving N-Alkyl Oxidopyridinium Ions derived from this compound

Radical Reactions

The application of modern radical chemistry to this compound and its derivatives offers alternative pathways for functionalization. While specific examples directly utilizing this compound are not extensively documented, related radical processes provide a framework for potential applications. For instance, Minisci-type radical additions to heterocycles are a well-established method for C-H functionalization. beilstein-journals.org Furthermore, radical reactions can be initiated from N-hydroxyphthalimide (NHPI) esters under photoredox catalysis conditions. beilstein-journals.org This involves the reduction of the NHPI ester to a radical anion, which then fragments to produce a substrate radical. beilstein-journals.org This type of transformation could potentially be applied to carboxylic acid derivatives of the this compound scaffold.

Organometallic Catalysis in Synthesis

Organometallic catalysis is a cornerstone of modern organic synthesis, providing efficient methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govuclouvain.be In the context of synthesizing complex molecules from precursors like this compound, organometallic catalysts, particularly those based on palladium, are invaluable. For example, in a synthetic approach toward the alkaloid nominine, a Pd-catalyzed coupling of an enol triflate was used to construct a key aldehyde intermediate. organic-chemistry.org Such cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be applied to halogenated or triflated derivatives of this compound to introduce a wide variety of substituents onto the pyridine ring, thereby creating diverse precursors for further transformations, including the aforementioned cycloaddition reactions.

Reaction Mechanisms and Mechanistic Investigations of Methyl 5 Hydroxynicotinate and Its Analogs

Mechanisms of Derivatization Reactions Involving Methyl 5-Hydroxynicotinate

The derivatization of this compound is crucial for the synthesis of complex nitrogen-containing bicyclic structures. Understanding the underlying reaction mechanisms is key to controlling selectivity and yield.

N-methylation is a fundamental transformation in organic synthesis. liv.ac.uk In the context of this compound, N-methylation of the pyridine (B92270) nitrogen is a critical initial step for subsequent cycloaddition reactions. researchgate.netuq.edu.au This process converts the neutral pyridine ring into a positively charged pyridinium (B92312) ion, which significantly alters its reactivity.

The methylation is typically achieved using standard methylating agents like methyl triflate. researchgate.net The mechanism involves the nucleophilic attack of the nitrogen lone pair of the pyridine ring on the electrophilic methyl group of the methylating agent. This is a classic SN2 (bimolecular nucleophilic substitution) reaction. The process transforms the amine functionality into a quaternary ammonium (B1175870) salt, which is a key intermediate for generating oxidopyridinium species. researchgate.netuq.edu.au While various methods exist for N-methylation of amines, including the use of reagents like dimethyl carbonate, methanol (B129727), or even carbon dioxide with a reductant, the direct alkylation with highly reactive electrophiles like methyl triflate is common in laboratory-scale synthesis for creating pyridinium salts. liv.ac.ukresearchgate.net

Following N-methylation, the resulting N-methyl-5-hydroxypyridinium salt can undergo cycloaddition reactions when treated with a base, such as triethylamine (B128534), in the presence of a diene. researchgate.netuq.edu.au The triethylamine acts as a base to deprotonate the hydroxyl group at the C5 position, generating a zwitterionic oxidopyridinium ion in situ. This species is a highly reactive 1,3-dipole (specifically, an oxyallyl cation equivalent) that can participate in cycloaddition reactions. uq.edu.aunih.gov

In the presence of a diene like 1,3-butadiene (B125203), the oxidopyridinium ion undergoes a (4+3)-cycloaddition reaction to afford bicyclic nitrogenous structures. researchgate.netuq.edu.au These reactions have been shown to produce cycloadducts in good to excellent yields. researchgate.net The use of triethylamine is crucial for the generation of the reactive oxidopyridinium betaine, which is the key intermediate in these transformations. researchgate.net

The mechanism of the (4+3)-cycloaddition between the oxidopyridinium ion derived from this compound and dienes has been investigated using Density Functional Theory (DFT) calculations. researchgate.netuq.edu.au These computational studies predict that the reaction proceeds through a concerted mechanism . uq.edu.au

The concerted pathway involves a single transition state leading directly to the seven-membered ring of the cycloadduct. uq.edu.aunumberanalytics.com Specifically, the endo (4+3) transition state is calculated to be lower in energy than the corresponding exo transition state. uq.edu.au Attempts to locate transition states for a stepwise mechanism, which would involve the formation of a bond at one end of the oxyallyl system first, were unsuccessful. Instead, these attempts led to transition states for alternative (3+2)-cycloaddition pathways, which were found to be energetically less favorable by more than 4 kcal/mol compared to the direct concerted (4+3) route. uq.edu.au

This contrasts with other types of cycloadditions, such as certain (5+2) cycloadditions, where DFT computations have suggested a stepwise mechanism is operative. researchgate.net The preference for a concerted versus a stepwise mechanism is influenced by the specific nature of the dipole and the reacting partner. numberanalytics.com

| Diene | Cycloadduct | Yield (%) | Regioselectivity | Ref |

| 1,3-Butadiene | 8-Azabicyclo[3.2.1]oct-6-en-3-one derivative | 85 | N/A | uq.edu.au |

| Isoprene | Methyl-substituted cycloadduct | 90 | High | researchgate.net |

| 2,3-Dimethylbutadiene | Dimethyl-substituted cycloadduct | 95 | N/A | researchgate.net |

| (E)-1-Phenyl-1,3-butadiene | Phenyl-substituted cycloadduct | 65 | High | researchgate.net |

Electrophilic aromatic substitution (SEAr) on a pyridine ring is significantly more difficult compared to benzene. wikipedia.orgyoutube.com The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. wikipedia.org Furthermore, under the strongly acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated. wikipedia.orgrsc.org This creates a pyridinium cation, which is even more strongly deactivated towards electrophilic attack. rsc.orgrsc.org

Consequently, direct electrophilic substitution on pyridine, if it occurs, requires harsh conditions and generally gives low yields of the product, which is predominantly the meta-substituted isomer. youtube.com The deactivation makes the reaction slow, and computational studies on the nitration of pyridine with the nitronium ion (NO₂⁺) show that while the activation energy is low, the complete protonation of pyridine in the acidic medium prevents the reaction from taking place experimentally. rsc.orgrsc.org

These SEAr reactions proceed via a stepwise polar mechanism. rsc.orgrsc.org The mechanism involves the initial attack of the electrophile on the aromatic ring to form a tetrahedral cation intermediate (also known as an arenium ion or sigma complex). rsc.orgresearchgate.net This step is typically the rate-determining step. Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. researchgate.net For pyridine-N-oxide, electrophilic attack is more facile, and the substitution pattern is directed to the ortho and para positions. rsc.org

Enzymatic Reaction Mechanisms Involving 5-Hydroxynicotinate Analogs

Studies using analogs such as 5-hydroxynicotinic acid (5HN) and N-methyl-5-hydroxynicotinic acid (NMHN) have been instrumental in elucidating the enzyme's catalytic mechanism. nih.govnih.gov The binding of the substrate to the enzyme is the first step. Titration studies have shown that the substrate binds to the enzyme in its tripolar ionic (zwitterionic) form. nih.gov This was supported by studies with NMHN, an analog that exists exclusively in this form. nih.gov

The catalytic cycle involves two main half-reactions: a reductive and an oxidative phase. pnas.orgnih.gov The enzyme utilizes FAD and molecular oxygen to form a C(4a)-hydroperoxy-FAD intermediate, which is a common feature of flavoprotein monooxygenases. nih.gov This intermediate is the key oxidizing species. The mechanism of hydroxylation is consistent with an electrophilic aromatic substitution, where the activated oxygen from the C(4a)-hydroperoxy-FAD attacks the electron-rich pyridine ring of the substrate. nih.gov Following hydroxylation, an unusual oxidative ring-opening occurs to yield an acyclic product, E-2-(acetamidomethylene)succinate. nih.gov DFT and ONIOM calculations suggest that this ring-opening proceeds via a pathway involving an epoxy transition state. diva-portal.org

| Compound Name | Role in Study | Key Finding | Ref |

| 5-Hydroxynicotinic acid (5HN) | Substrate Analog | Binds to MHPCO, validating its use as a mechanistic probe. | nih.govnih.gov |

| N-Methyl-5-hydroxynicotinic acid (NMHN) | Substrate Analog | Binds in a tripolar ionic form; catalysis mechanism is the same as with the natural substrate, indicating the substrate nitrogen is protonated during catalysis. | nih.gov |

| 2-Methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) | Natural Substrate | Undergoes oxidative ring opening catalyzed by MHPCO. Binds to the enzyme as a tripolar ion. | nih.govnih.gov |

Studies on Flavoprotein Oxygenases (e.g., 2-Methyl-3-hydroxypyridine-5-carboxylic acid oxygenase)

Binding Modes and Protonation Status of Substrates

The interaction between this compound analogs and enzymes is a critical determinant of the subsequent catalytic reaction. Studies involving 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase have provided significant insights into the binding and protonation state of such substrates. Titrations of the enzyme with MHPC have shown that the bound species is a tripolar ion. acs.org This finding is further substantiated by investigations using N-methyl-5-hydroxynicotinic acid (NMHN), an analog of MHPC that exclusively exists in a tripolar ionic form. acs.org

The binding of these substrates to the enzyme is not a simple, single-step event. Kinetic studies have revealed that the binding of NMHN, as well as MHPC and 5-hydroxynicotinate (5HN), is a two-step process. acs.org It is important to note that since NMHN cannot exist in an anionic form, the observed two-step binding process cannot be attributed to the intermediate binding of an anionic species. acs.org

The dissociation constants (Kd) for these substrates provide a measure of their binding affinity to the enzyme. The Kd for NMHN is 55 µM, which is higher than that of MHPC (9.2 µM) and 5HN (5.2 µM), indicating a comparatively weaker binding for the N-methylated analog. acs.org The binding of these ligands perturbs the absorption spectrum of the enzyme's FAD cofactor. figshare.com

| Substrate | Dissociation Constant (Kd) |

| N-methyl-5-hydroxynicotinic acid (NMHN) | 55 µM acs.org |

| 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) | 9.2 µM acs.org |

| 5-hydroxynicotinate (5HN) | 5.2 µM acs.org |

These findings collectively indicate that the nitrogen atom of the substrate is consistently protonated during the catalytic reaction. acs.org This protonation status is crucial for the subsequent steps of the enzymatic cycle.

Reductive and Oxidative Half-Reactions

Investigations into the reductive half-reaction of MHPC oxygenase have shown that the rates of flavin reduction by NADH follow a parabolic relationship with the redox potential values of the reconstituted enzymes with different FAD analogs. nih.gov This is a key observation that links the reaction kinetics to the thermodynamic properties of the cofactor.

The oxidative half-reaction is a multi-step process that begins with the reaction of the reduced flavin with oxygen to form a C4a-hydroperoxyflavin intermediate. nsf.govresearchgate.net This intermediate is a powerful oxidizing agent that facilitates the transfer of an oxygen atom to the substrate. nsf.gov The rate of this hydroxylation step is dependent on the specific FAD analog employed in the enzyme. nih.gov Studies on anthranilate hydroxylase have also contributed to the understanding of these oxidative half-reactions. figshare.com

Role of Flavin Cofactors and Analogs

Flavin cofactors, such as flavin adenine (B156593) dinucleotide (FAD) and flavin mononucleotide (FMN), are central to the catalytic activity of a wide range of oxidoreductases. researchgate.netnih.gov Their versatility stems from the ability of the isoalloxazine ring to exist in oxidized, reduced, and semiquinone states, allowing them to participate in both one- and two-electron transfer processes. mdpi.com

In the context of this compound and its analogs, the flavin cofactor plays a direct role in the redox cycle. nih.gov The protein environment finely tunes the chemical reactivity of the flavin, enabling it to perform specific catalytic functions. mdpi.com The mechanism of hydroxylation has been probed by replacing the native FAD with various 8-substituted FAD analogs (e.g., with -Cl, -CN, -NH2, -OCH3 substituents). nih.gov These studies have revealed that the thermodynamic and catalytic properties of the reconstituted enzymes are similar to the native enzyme, validating the use of these analogs as mechanistic probes. nih.gov

The redox potentials of the reconstituted enzymes with different FAD analogs are more positive than those of the free FAD analogs and correlate with the electronic effects of the 8-substituents. nih.gov This directly impacts the rate of the reductive half-reaction. nih.gov Furthermore, the rate of the oxidative hydroxylation step is also influenced by the nature of the FAD analog. nih.gov A key finding is that the rate constants for hydroxylation correlate with the calculated pKa values of the 8-substituted C(4a)-hydroxyflavin intermediates, which act as the leaving group in the oxygen transfer step. nih.gov Specifically, a lower pKa of the C(4a)-hydroxyflavin leads to a faster hydroxylation rate. nih.gov This supports a model where the oxygenation reaction proceeds via an electrophilic aromatic substitution mechanism. nih.gov

Oxygen Transfer Steps and Intermediate Analysis

The transfer of an oxygen atom from molecular oxygen to the aromatic substrate is a defining feature of the reactions involving this compound analogs. This process is mediated by a highly reactive flavin intermediate. Following the reduction of the flavin cofactor, it reacts with O2 to form a C(4a)-hydroperoxyflavin intermediate. nsf.govresearchgate.net This species is then proposed to be protonated to form a C4a-hydroperoxyflavin. researchgate.net

Singular value decomposition of time-resolved spectra during the reaction of the substrate-bound, reduced enzyme with dioxygen has provided evidence for the involvement of both C4a-hydroperoxy-flavin and C4a-hydroxy-flavin intermediates in the catalytic cycle of enzymes like NicC. researchgate.net The C4a-hydroperoxyflavin is the key species that attacks the substrate, leading to hydroxylation. nsf.gov

The mechanism of oxygen transfer is believed to be an electrophilic aromatic substitution, analogous to the mechanisms proposed for enzymes like p-hydroxybenzoate hydroxylase. nih.gov In this model, the distal oxygen of the C4a-hydroperoxyflavin acts as an electrophile, attacking the electron-rich aromatic ring of the substrate. nih.gov The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of the C4a-hydroxyflavin and rearomatization of the product. nsf.gov

Correlation with Marcus Electron Transfer Theory

The rates of electron transfer reactions, a fundamental process in the reductive half-reaction of flavoenzymes, can often be understood within the framework of Marcus theory. wikipedia.orgsrneclab.cz This theory describes the rate of electron transfer as a function of the Gibbs free energy of the reaction and the reorganization energy, which is the energy required to change the geometries of the reactants and the surrounding solvent upon electron transfer. wikipedia.orgresearchgate.net

Studies on the reductive half-reaction of 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO) have demonstrated a parabolic relationship between the rates of flavin reduction by NADH and the redox potential values of the enzyme reconstituted with various FAD analogs. nih.gov This observation is consistent with the predictions of Marcus theory. nih.govdiva-portal.org The theory predicts that for a series of related reactions, the rate will initially increase as the driving force increases, but will then decrease in the "inverted region" where the driving force becomes very large. srneclab.cz

The application of Marcus theory highlights the importance of the solvent and protein environment in modulating the electron transfer process. researchgate.net The theory assumes weak coupling between the electron donor and acceptor, where they retain their individual character during the reaction. wikipedia.org The thermally induced reorganization of the surroundings creates the optimal geometry for the electron to jump. wikipedia.org This framework provides a powerful tool for analyzing and understanding the kinetics of electron transfer in these complex biological systems. wiley-vch.de

Decarboxylative Hydroxylation Mechanisms

A particularly interesting reaction involving nicotinic acid derivatives is decarboxylative hydroxylation, where a carboxyl group is replaced by a hydroxyl group. nsf.gov This transformation is catalyzed by enzymes like 6-hydroxynicotinate 3-monooxygenase (NicC), which converts 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (B106003) (2,5-DHP). nsf.gov

Two main mechanistic proposals have been put forward for this reaction. nsf.gov One mechanism involves an electrophilic aromatic substitution where the C(4a)-hydroperoxyflavin intermediate directly hydroxylates the substrate, followed by decarboxylation to regenerate the aromatic ring. nsf.gov An alternative proposal involves a Michael addition of a thiolate to the substrate, which then facilitates hydroxylation. nsf.gov

Experimental evidence, including studies with substrate analogs and kinetic isotope effects, has been used to distinguish between these possibilities. nsf.gov For instance, the observation of an inverse 13(V/K) isotope effect for both 6-HNA and an analog, 4-hydroxybenzoic acid, suggests a significant commitment to catalysis, where steps other than C-C bond cleavage are at least partially rate-limiting. nsf.gov The decarboxylative hydroxylation of aromatic compounds is a challenging chemical transformation, and enzymes have evolved sophisticated mechanisms to achieve this with high efficiency and selectivity. nih.govresearchgate.net This reaction is synthetically valuable due to its mild conditions and potential for late-stage functionalization of complex molecules. nih.govresearchgate.netd-nb.info

Theoretical Chemistry and Computational Studies of this compound Reactions

Theoretical chemistry and computational methods, particularly density functional theory (DFT), have become indispensable tools for elucidating the mechanisms of complex organic reactions. researchgate.net In the context of this compound and its derivatives, computational studies have provided valuable insights into their reactivity, particularly in cycloaddition reactions. uq.edu.auuq.edu.au

N-methylation of this compound generates an oxidopyridinium ion that can participate in (4+3) cycloaddition reactions with dienes. uq.edu.auuq.edu.au DFT calculations have been employed to investigate the mechanism of this reaction. researchgate.netuq.edu.auuq.edu.au These calculations have indicated that the cycloaddition proceeds through a concerted addition of the diene to the oxidopyridinium ion. uq.edu.auuq.edu.au The computational models help to rationalize the observed high regioselectivity with substituted butadienes. uq.edu.auuq.edu.au

Density Functional Theory (DFT) Calculations for Cycloaddition Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of cycloaddition reactions involving this compound and its derivatives. nih.govmdpi.com These computational studies provide detailed insights into transition states, reaction pathways, and the factors governing selectivity, which are often difficult to determine through experimental means alone. nih.gov

A significant area of investigation has been the (4+3)-cycloaddition reactions of oxidopyridinium ions derived from this compound. uq.edu.auresearchgate.net Researchers have demonstrated that N-methylation of this compound, followed by deprotonation in the presence of a diene, leads to the formation of (4+3) cycloadducts. uq.edu.au DFT calculations were employed to understand the underlying mechanism of this transformation. uq.edu.auresearchgate.net

Computational analysis, specifically using the M06-2X functional with the 6-31G(d) basis set for geometry optimizations and the 6-311+G(d,p) basis set for single-point energy calculations, predicted that the reaction proceeds through a concerted (4+3)-cycloaddition mechanism. uq.edu.au This concerted pathway involves the addition of the diene across the oxyallyl moiety of the oxidopyridinium ion. uq.edu.auresearchgate.net The calculations also shed light on the high regioselectivity observed with substituted dienes. For instance, in the reaction with 1-substituted dienes, the calculations showed that the transition states leading to the experimentally observed regioisomer are more than 1 kcal/mol lower in energy than the alternative pathways. uq.edu.au This regioselectivity is attributed to the addition of the more electron-rich terminus of the diene to the more electrophilic iminium carbon (C2) of the oxidopyridinium ion. uq.edu.au

Further DFT studies have explored the cycloaddition reactions of analogs, such as 5-substituted oxidopyridinium betaines. nii.ac.jp For example, preliminary DFT analysis of the reaction between 5-substituted oxidopyridinium betaines and 1,3-butadiene suggested that the activation barrier for the (5+4) cycloaddition of a 5-CF3-substituted analog is very similar to that of the 5-MeO2C-substituted counterpart derived from this compound. nii.ac.jp These computational findings are crucial for predicting reactivity and designing new synthetic routes.

| Reactant/Analog | Reaction Type | Computational Method | Key Mechanistic Finding | Reference |

|---|---|---|---|---|

| N-methylated this compound | (4+3)-Cycloaddition | M06-2X/6-311+G(d,p)//M06-2X/6-31G(d) with SMD solvent model | The reaction follows a concerted mechanism. | uq.edu.au |

| 5-CF3-substituted oxidopyridinium | (5+4)-Cycloaddition | DFT Calculations (details in source) | Activation barrier is comparable to the 5-MeO2C substituted analog. | nii.ac.jp |

| General 1,3-Dipoles | 1,3-Dipolar Cycloaddition | DFT (e.g., B3LYP/6-311++G(d,p)) | FMO analysis helps predict reactivity and regioselectivity. | nih.gov |

Computational Investigations of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict and analyze the spectroscopic properties of nicotinic acid and its derivatives, providing a powerful complement to experimental data. jocpr.comdergipark.org.trnih.gov While specific studies focusing solely on this compound are limited in the reviewed literature, extensive research on its parent compound, nicotinic acid (niacin), and other derivatives offers significant insights into the applicable methodologies. jocpr.comdergipark.org.tr

Vibrational spectroscopy is a key area where computational analysis has proven valuable. For nicotinic acid, DFT calculations using various functionals (like B3LYP, B3PW91, and X3LYP) and the 6-311++G(d,p) basis set have been used to calculate optimized geometries and harmonic vibrational wavenumbers. jocpr.com These theoretical spectra for FTIR and Raman analysis aid in the assignment of complex experimental vibrational bands. jocpr.com

Beyond vibrational spectra, computational studies have explored a range of electronic and spectroscopic features of niacin and its derivatives, such as chloro- and bromo-nicotinic acids. dergipark.org.trnih.gov Electronic structure features are commonly calculated at the DFT-B3LYP/6-311(d,p) level of theory. dergipark.org.tr Such studies investigate relationships between the electronic structure and spectroscopic characteristics. dergipark.org.tr Furthermore, these computational models are used to determine non-linear optical (NLO) properties, including the electric dipole moment, polarizability, and first hyperpolarizability, which are important for understanding how a molecule responds to external fields. dergipark.org.tr The reactive sites of niacin derivatives have also been investigated using Fukui analysis, which is derived from DFT calculations. dergipark.org.trnih.gov This approach helps to understand the molecule's reactivity and potential interaction sites, which can influence its spectroscopic behavior upon binding or in different chemical environments. dergipark.org.tr

| Compound/Analog | Spectroscopic Property | Computational Method/Theory | Key Application | Reference |

|---|---|---|---|---|

| Nicotinic Acid | FTIR & Raman Spectra | DFT: B3LYP, B3PW91, X3LYP / 6-311++G(d,p) | Calculation of vibrational wavenumbers for spectral assignment. | jocpr.com |

| Niacin and its derivatives | Electronic Structure, UV-Vis, NLO properties | DFT: B3LYP/6-311(d,p) | Investigation of electronic structure and prediction of NLO properties. | dergipark.org.tr |

| 5-Bromonicotinic acid | IR, Raman, UV-Vis, NLO properties | DFT: B3LYP/6-311-G++(d,p) | Identification of reactive sites via Fukui analysis and charge transfer analysis via NBO. | nih.gov |

| Methyl 5,6-dibromonicotinate | NMR Spectra | DFT: M06-2X/6-311+G(2df,p) | Cross-validation of experimental NMR data to resolve ambiguous signals. |

Spectroscopic and Analytical Characterization of Methyl 5 Hydroxynicotinate

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to identify and quantify volatile and semi-volatile compounds. academicjournals.org For Methyl 5-hydroxynicotinate, GC-MS analysis confirms its molecular weight and reveals characteristic fragmentation patterns that aid in structural confirmation. nih.gov

Upon ionization in the mass spectrometer, the molecule generates a molecular ion (M⁺), whose m/z value corresponds to the molecular weight of the compound (153 g/mol ). nih.gov The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is a unique fingerprint of the molecule.

Key Fragments:

m/z 153: The molecular ion [M]⁺. nih.gov

m/z 122: A major fragment resulting from the loss of the methoxy (B1213986) group (-OCH₃) from the molecular ion. nih.gov

m/z 94: A subsequent fragment formed by the loss of carbon monoxide (CO) from the [M-OCH₃]⁺ fragment. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high precision, typically to four or five decimal places. bioanalysis-zone.com This accuracy allows for the determination of the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions. bioanalysis-zone.comnih.gov

For this compound, with a molecular formula of C₇H₇NO₃, the theoretical exact mass can be calculated. HRMS analysis provides an experimental mass value that can be compared to the theoretical value. A close match (typically within 5 ppm error) provides strong evidence for the assigned molecular formula. nih.govlgcstandards.com

Table 3: Mass Spectrometry Data for this compound

| Technique | Measurement | Value | Significance |

|---|---|---|---|

| GC-MS | Molecular Ion (M⁺) | 153 | Confirms nominal molecular weight. nih.gov |

| GC-MS | Key Fragment Ion | 122 | Corresponds to the loss of a methoxy radical (-•OCH₃). nih.gov |

| HRMS | Calculated Exact Mass | 153.04259 | Theoretical mass for C₇H₇NO₃. nih.gov |

| HRMS | Measured Exact Mass | ~153.0426 | Confirms elemental composition. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure.

The IR spectrum of this compound is marked by several key absorption peaks corresponding to its distinct functional moieties. A broad absorption band is typically observed in the region of 3800-2600 cm⁻¹, peaking around 3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding. docbrown.info The presence of the ester functional group is confirmed by a strong, characteristic C=O stretching vibration peak appearing around 1680-1719 cm⁻¹. docbrown.infoorgsyn.org

Furthermore, C-H stretching vibrations of the methyl group are expected around 2955 cm⁻¹. docbrown.info The aromatic nature of the pyridine (B92270) ring gives rise to C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region. C-O stretching vibrations, associated with both the ester and the phenolic hydroxyl group, typically appear in the fingerprint region between 1300 cm⁻¹ and 1000 cm⁻¹. wpmucdn.com The unique pattern of absorptions in the fingerprint region (approximately 1500-400 cm⁻¹) provides a distinctive signature for the molecule. docbrown.info

Table 1: Characteristic IR Absorption Peaks for this compound

| Functional Group | Vibration | Approximate Position (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H Stretch (H-bonded) | 3200 (broad) | Medium-Strong |

| Ester | C=O Stretch | 1719 | Strong |

| Aromatic Ring | C=C and C=N Stretch | 1600-1400 | Medium-Weak |

| Ester/Phenol | C-O Stretch | 1300-1000 | Strong |

| Methyl | C-H Stretch | ~2955 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within its aromatic pyridine ring, which acts as a chromophore. msu.edu Aromatic compounds typically exhibit multiple absorption bands in the UV region. hnue.edu.vn For benzene, three absorption bands are observed at approximately 184 nm, 204 nm, and 256 nm, which arise from π → π* transitions. spcmc.ac.in The presence of substituents on the aromatic ring, such as the hydroxyl and methyl ester groups in this compound, can cause shifts in the position (bathochromic or hypsochromic) and intensity of these absorption bands. hnue.edu.vn

The conjugation of the carbonyl group of the ester with the aromatic ring can further influence the UV-Vis spectrum. hnue.edu.vn The specific absorption maxima (λmax) and molar absorptivity (ε) values are crucial for quantitative analysis and for monitoring changes in the molecule's electronic structure. mt.com The fine structure often observed in the spectra of aromatic compounds can be influenced by the solvent polarity. utoronto.ca

Chromatographic Techniques

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to determine the purity of this compound. Several suppliers specify a purity of greater than 95% or 97% as determined by HPLC. lgcstandards.comfishersci.co.uk One certificate of analysis reported a purity of 99.14% by HPLC. lgcstandards.com

HPLC methods are developed to achieve efficient separation of the target compound from any impurities or starting materials. rsc.org The choice of a suitable stationary phase, such as a C18 column, and a mobile phase is critical for obtaining good resolution. nih.gov Diode-Array Detection (DAD) can be coupled with HPLC to provide spectral information of the eluting peaks, further aiding in peak identification and purity assessment. nih.gov

Table 2: Reported Purity of this compound by HPLC

| Purity Level | Reference |

|---|---|

| >95% | lgcstandards.com |

| 97+% | fishersci.co.uk |

| 98% | lgcstandards.com |

| 99.14% | lgcstandards.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions. sigmaaldrich.com In the synthesis of derivatives of this compound, TLC is employed to track the consumption of the starting material and the formation of the product. orgsyn.org

For instance, in a reaction involving a derivative of 5-hydroxynicotinic acid, TLC was performed using a mobile phase of 50% ethyl acetate (B1210297) in hexane. orgsyn.org The spots on the TLC plate can be visualized under a UV lamp or by using a staining agent like iodine. orgsyn.org A certificate of analysis for this compound specified TLC conditions using a silica (B1680970) gel plate (SiO₂) with a mobile phase of dichloromethane:methanol (B129727) (9:1), with visualization under UV light and with an anisaldehyde-molybdate-sulfuric acid (AMCS) stain. lgcstandards.com In this system, a single spot was observed with an Rf value of 0.70. lgcstandards.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system. researchgate.net

Table 3: TLC Parameters for this compound

| Parameter | Value/Description | Reference |

|---|---|---|

| Stationary Phase | Silica Gel (SiO₂) | lgcstandards.com |

| Mobile Phase | Dichloromethane : Methanol (9:1) | lgcstandards.com |

| Visualization | UV light and AMCS stain | lgcstandards.com |

| Rf Value | 0.70 | lgcstandards.com |

Advanced Analytical Methodologies for Complex Mixture Characterization (e.g., LC-HRMS, Metabolomics)

The comprehensive characterization of this compound within complex biological or chemical matrices necessitates the use of advanced analytical techniques. Methodologies such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and metabolomics provide the sensitivity and specificity required to detect and identify this compound, even at trace levels. These approaches are crucial for understanding the metabolic fate of this compound or for its identification in complex samples like environmental extracts or synthetic reaction mixtures.

Liquid Chromatography (LC) coupled with High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the analysis of small molecules like this compound. The chromatographic separation physically segregates the components of a mixture based on their physicochemical properties before they enter the mass spectrometer. This separation is critical for reducing ion suppression and enabling the accurate detection of individual compounds.

High-resolution mass spectrometers, such as Orbitrap and Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, often with a mass accuracy of less than 5 parts per million (ppm). This precision allows for the determination of the elemental composition of an unknown compound with a high degree of confidence. For this compound (C₇H₇NO₃), the exact mass can be calculated and used to generate a narrow-window extracted ion chromatogram (EIC), significantly enhancing the selectivity of the analysis.

In a typical LC-HRMS workflow for the analysis of a complex mixture potentially containing this compound, the sample would first undergo preparation, which may include extraction, filtration, and dilution. The extract is then injected into the LC system. A reversed-phase C18 column is commonly used for the separation of moderately polar compounds like this compound. The mobile phase often consists of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency.

Upon elution from the LC column, the analyte is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. The HRMS instrument acquires full scan data, recording all ions within a specified mass range. The presence of this compound can be confirmed by extracting the ion corresponding to its theoretical exact mass. Further confirmation is achieved through tandem mass spectrometry (MS/MS), where the precursor ion of this compound is fragmented to produce a characteristic fragmentation pattern, which can be compared to a reference standard or in-silico fragmentation predictions.

The following table provides hypothetical LC-HRMS data for the identification of this compound in a complex matrix.

| Parameter | Value |

| Compound | This compound |

| Molecular Formula | C₇H₇NO₃ |

| Theoretical Exact Mass | 153.0426 g/mol |

| Observed m/z (ESI+) | 154.0499 [M+H]⁺ |

| Mass Accuracy (ppm) | 1.3 |

| Retention Time (min) | 8.5 |

| Key MS/MS Fragments (m/z) | 122.0393, 94.0444, 66.0335 |

Metabolomics is the large-scale study of small molecules, known as metabolites, within cells, biofluids, tissues, or organisms. This "omics" approach can be either untargeted or targeted. Untargeted metabolomics aims to measure as many metabolites as possible in a sample to provide a comprehensive metabolic snapshot, which is particularly useful for biomarker discovery or for identifying unexpected compounds. Targeted metabolomics, on the other hand, focuses on the quantification of a specific and predefined set of metabolites.

In the context of this compound, an untargeted metabolomics study could be employed to identify its presence and the presence of any related metabolic products in a biological system after exposure. The workflow for such a study typically involves sample collection, metabolite extraction, data acquisition using LC-HRMS or Gas Chromatography-Mass Spectrometry (GC-MS), data processing, and statistical analysis.

Data processing is a critical step in metabolomics and involves peak picking, alignment, and normalization. Subsequent statistical analysis, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), can be used to identify features that are significantly different between sample groups. The identification of these features, including potentially this compound or its derivatives, is then performed by comparing their accurate mass and fragmentation spectra to spectral libraries (e.g., METLIN, HMDB) or by manual interpretation.

A targeted metabolomics approach would be more suitable for quantifying the levels of this compound and its known metabolites once they have been identified. This involves the development of a highly specific and sensitive analytical method, often using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, although HRMS can also be used for targeted quantification.

The table below outlines a hypothetical metabolomics study design for the characterization of a complex mixture.

| Study Phase | Description |

| Sample Preparation | Extraction of metabolites from a biological matrix (e.g., plasma, urine) using a solvent mixture (e.g., methanol/water). |

| LC-HRMS Analysis | Separation on a HILIC column for polar metabolites and a C18 column for non-polar metabolites. Data acquisition in both positive and negative ionization modes. |

| Data Processing | Peak deconvolution, alignment, and feature detection using software such as XCMS or Compound Discoverer. |

| Statistical Analysis | Multivariate analysis (PCA, PLS-DA) to identify statistically significant features between control and treated groups. |

| Compound Identification | Annotation of significant features by matching accurate mass and MS/MS spectra against public and in-house databases. Confirmation with authentic standards where possible. |

Through the application of these advanced analytical methodologies, a detailed and accurate characterization of this compound within complex mixtures can be achieved, providing valuable insights into its presence, concentration, and potential metabolic transformations.

Medicinal Chemistry and Biological Research Applications of Methyl 5 Hydroxynicotinate Derivatives

Design and Synthesis of Novel Pharmaceutical Agents

Methyl 5-hydroxynicotinate is a key intermediate in the creation of new pharmaceutical agents due to its versatile chemical structure. guidechem.com It serves as a precursor in the synthesis of compounds with potential therapeutic benefits, including anti-inflammatory and antihypertensive drugs. guidechem.com The reactivity of its pyridine (B92270) ring, along with the hydroxyl and methyl ester functional groups, allows for its incorporation into a variety of molecular scaffolds. ontosight.ai

A significant application is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The mechanism of action for these derivatives involves their contribution to the inhibition of the COX-2 enzyme, which is a key player in inflammation and pain pathways. Furthermore, derivatives of this compound have been explored as inhibitors of liver glycogen (B147801) phosphorylase, indicating their potential in regulating glucose metabolism and treating diabetes. The synthesis of these agents often involves esterification of 5-hydroxynicotinic acid followed by further chemical transformations.

Development of SIRT2 Inhibitors

Sirtuins are a class of NAD+-dependent deacetylases that have emerged as important therapeutic targets for a range of human diseases, including cancer, neurodegenerative disorders, and infections. mdpi.com SIRT2, in particular, is a target of interest, and this compound has been utilized as a key starting material in the synthesis of potent and selective SIRT2 inhibitors. mdpi.com

Researchers have developed SIRT2 inhibitors based on a 3-aminobenzyloxy nicotinamide (B372718) scaffold. mdpi.com In these syntheses, this compound is coupled with various substituted alcohols, such as nitro-substituted dihydroindenyl or tetrahydronaphthalenyl derivatives, through reactions like the Mitsunobu reaction. mdpi.com The resulting ester is then converted to the final nicotinamide, which is the active inhibitory moiety. mdpi.com Studies on constrained analogs have been conducted to explore the structure-activity relationship (SAR) and improve the inhibitory potency and selectivity. mdpi.com For instance, TM, a mechanism-based SIRT2 inhibitor, has shown high potency and selectivity, inhibiting both the deacetylation and demyristoylation activity of SIRT2 with IC50 values in the nanomolar range. nih.gov

| Compound | Core Structure | SIRT2 IC50 (Deacetylation) | SIRT2 IC50 (Demyristoylation) | Reference |

|---|---|---|---|---|

| TM | Mechanism-based inhibitor | 0.038 µM | 0.049 µM | nih.gov |

| Compound 7 | 3-Aminobenzyloxy Nicotinamide | Data not specified | Data not specified | mdpi.com |

| SirReal2 | Screening-identified | Data not specified | Data not specified | nih.gov |

| Tenovin-6 | Thioxo-tetrahydro-benzimidazolyl-benzamide | Data not specified | Data not specified | nih.gov |

Antitubercular Activity Studies

The global health challenge posed by tuberculosis (TB), especially the rise of multidrug-resistant strains, necessitates the discovery of new and effective drugs. nih.gov Nicotinic acid derivatives have been a focus of this research, inspired in part by the frontline anti-TB drug isoniazid (B1672263), which is a derivative of isonicotinic acid. mdpi.comresearchgate.net

Several studies have synthesized and evaluated nicotinic acid hydrazides for their in vitro activity against Mycobacterium tuberculosis. mdpi.com In one study, three series of 6-aryl-2-methylnicotinohydrazides and related compounds were synthesized. The most potent compound, an N'-(substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide (compound 8c), exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL. mdpi.com The structure-activity relationship (SAR) study suggested that lipophilicity is a critical factor for the antimycobacterial activity of these derivatives. mdpi.com Another study on nitro derivatives of nicotinic acid found that compound 11d, an isoniazid derivative, showed significant activity with a MIC of 1.2 µg/mL, highlighting the potential of this class of compounds as a starting point for developing new anti-TB agents. researchgate.net

| Compound Series | Lead Compound | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |

|---|---|---|---|

| 6-Aryl-2-methylnicotinohydrazides | 4a | 25 | mdpi.com |

| N'-(2-oxoindolin-3-ylidene)nicotinohydrazides | 8b | 12.5 | mdpi.com |

| 8c | 6.25 | mdpi.com | |

| Nitroisoniazid derivatives | 11d | 1.2 | researchgate.net |

Cardioprotective Action of 5-Hydroxynicotinic Acid Derivatives

The use of potent anticancer drugs like doxorubicin (B1662922) is often limited by their cardiotoxicity. rrpharmacology.ru Research into new cardioprotective agents has identified derivatives of 5-hydroxynicotinic acid as promising candidates. asiapharmaceutics.inforesearchgate.net Studies have specifically investigated the potassium salt (SSC-77) and magnesium salt (SSC-497) of 5-hydroxynicotinic acid for their ability to mitigate doxorubicin-induced cardiac injury. asiapharmaceutics.info

In a rat model of acute doxorubicin-induced cardiomyopathy, pretreatment with potassium 5-hydroxynicotinate was shown to attenuate cardiac damage. rrpharmacology.rucyberleninka.ru This was evidenced by a significant decrease in the StTTI coefficient, a measure of diastolic dysfunction, and the restoration of the antioxidant activity of enzymes. rrpharmacology.ruasiapharmaceutics.info The cardioprotective effect was further confirmed by a reduction in the levels of myocardial damage markers like creatine (B1669601) phosphokinase (KFK-MB) and lactate (B86563) dehydrogenase (LDH) in the perfusate from isolated hearts. asiapharmaceutics.info The mechanism of this cardioprotection is believed to be linked to the reduction of oxidative stress. rrpharmacology.rucyberleninka.ru

Enzymatic Substrate Analogs and Inhibitors

This compound and its analogs serve as valuable tools for studying enzyme mechanisms. acs.orgnih.gov Specifically, 5-hydroxynicotinate (5HN) has been used as a substrate analog for the flavoprotein 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO). acs.orgnih.gov This enzyme catalyzes the oxygenation of 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC). acs.org By studying the binding and processing of analogs like 5HN and N-methyl-5-hydroxynicotinic acid (NMHN), researchers have gained insights into the enzyme's binding mode and the protonation state of the substrate during the catalytic reaction. acs.org These studies support an electrophilic aromatic substitution mechanism for the oxygenation reaction. acs.orgnih.gov

Beyond their use as mechanistic probes, derivatives of this compound are also being developed as enzyme inhibitors. As mentioned previously, they form the basis for inhibitors of liver glycogen phosphorylase, which are being investigated for their anti-diabetic properties.

Applications in Natural Product Synthesis

This compound is a valuable precursor for the synthesis of complex molecular architectures found in natural products. researchgate.netresearchgate.net A key reaction is the [4+3] cycloaddition of N-alkyl oxidopyridinium ions, which can be generated from this compound. researchgate.netresearchgate.net This process involves N-methylation of this compound, followed by reaction with a diene in the presence of a base like triethylamine (B128534). researchgate.netresearchgate.net

This cycloaddition reaction provides rapid and convergent access to bicyclic nitrogenous structures, specifically the 7-azabicyclo[4.3.1]decane ring system. researchgate.net This core structure is present in several natural alkaloids. The ester group on the starting material provides a functional handle that can be used for further elaboration in the total synthesis of natural products or for creating molecular libraries for drug discovery. researchgate.netorgsyn.org The reaction often proceeds with good to excellent yields and can exhibit high regioselectivity. researchgate.netresearchgate.net

Antimicrobial and Antifungal Activity of Derivatives

Derivatives of nicotinic acid have been investigated for their potential as antimicrobial and antifungal agents. ontosight.ai The core pyridine structure is a common feature in many bioactive compounds. mdpi.com While direct studies on this compound are limited in this context, research on related structures provides a basis for its potential. For example, various 1,8-naphthyridine (B1210474) derivatives, which contain a fused pyridine ring system, have shown significant antibacterial and antifungal activity. nih.gov

Future Research Directions and Unexplored Avenues for Methyl 5 Hydroxynicotinate

Novel Synthetic Routes and Sustainable Chemistry Approaches

The current synthesis of Methyl 5-hydroxynicotinate primarily relies on the classical Fischer esterification of 5-hydroxynicotinic acid with methanol (B129727), often using strong acid catalysts like sulfuric acid, or hazardous reagents such as thionyl chloride. While effective, these methods present environmental and safety challenges. Future research should pivot towards greener and more sustainable synthetic strategies.

A significant area for development is the use of heterogeneous catalysts that can be easily recovered and reused. For instance, research into solid acid catalysts, such as chitosan-supported ionic liquids, has shown promise for esterification reactions, offering benefits like mild reaction conditions and reduced corrosive waste. researchgate.net Another avenue is the exploration of metal-organic frameworks (MOFs) as catalysts, which could provide high efficiency and selectivity under benign conditions. The development of continuous flow processes for the esterification could also enhance safety, improve yield, and allow for easier scalability compared to traditional batch methods.

Table 1: Comparison of Synthetic Methods for this compound and Future Goals

| Method | Typical Reagents/Catalysts | Advantages | Drawbacks | Future Research Direction |

|---|---|---|---|---|

| Fischer Esterification | 5-hydroxynicotinic acid, Methanol, H₂SO₄ | Simple, Cost-effective | Strong acid waste, High temperature | Replace mineral acids with solid, reusable acid catalysts. |

| Thionyl Chloride Method | 5-hydroxynicotinic acid, Methanol, SOCl₂ | High yield, Fast reaction | Hazardous/corrosive reagent, Safety protocols needed | Develop safer activating agents or one-pot procedures. |

| Sustainable Catalysis | Chitosan-IL, MOFs | Reusable catalyst, Milder conditions, Green | Catalyst development required | Optimize catalyst design for higher turnover and broader substrate scope. |

| Flow Chemistry | - | Enhanced safety, Scalability, High reproducibility | Initial setup cost | Integrate sustainable catalysts into continuous flow systems. |

Expanded Applications in Material Science

The functional groups within this compound make it an attractive building block for novel materials. Pyridine (B92270) derivatives are already integral to the creation of functional materials, including conducting polymers and luminescent materials for applications like organic light-emitting diodes (OLEDs). numberanalytics.comacs.org

Future research should focus on leveraging the polymerization potential of this compound. The hydroxyl and ester groups can be modified to act as polymerization sites, potentially leading to new classes of polyesters or polyethers with embedded pyridine units. Such polymers could exhibit unique thermal, mechanical, or electronic properties. Furthermore, the ability of the hydroxypyridine moiety to act as a bidentate ligand for metal ions opens the door to creating advanced coordination polymers and metal-organic frameworks (MOFs). nih.govnih.govacs.org These materials could be designed for specific applications in gas storage, separation, or catalysis.

Potential Material Science Applications:

Polymer Synthesis: As a monomer for specialty polyesters and polyethers.

Functional Materials: Precursor for hole-transporting materials in OLEDs or other optoelectronic devices. acs.org

Metal-Organic Frameworks: Use as an organic linker to create porous materials for catalysis or adsorption. nih.gov

Further Elucidation of Reaction Mechanisms

While this compound is used in various reactions, such as (4+3) cycloadditions and as a precursor for complex molecules, the underlying mechanisms are not always fully understood. researchgate.net The reactivity of the pyridine ring is notoriously complex, and achieving high regioselectivity in substitution reactions can be challenging. acs.org

Future work should employ a combination of experimental and computational methods to map the reaction pathways and transition states for key transformations. For example, using Density Functional Theory (DFT) could provide insights into the cycloaddition reactions involving its oxidopyridinium ion, helping to predict and control the stereochemical outcomes. researchgate.net Understanding the tautomeric equilibria of the hydroxypyridine system and how it influences reactivity is also crucial. Studies on related hydroxypyridine isomers have shown that their catalytic activity can be unexpectedly high due to complex interactions with solvent molecules, a phenomenon that warrants investigation for the 5-hydroxy isomer. cdnsciencepub.com A deeper mechanistic understanding will enable chemists to design more efficient and selective syntheses of complex target molecules.

Development of Advanced Analytical Methods

As the applications of this compound and its derivatives expand, particularly in biological and material contexts, the need for advanced analytical methods for their detection and quantification becomes critical. Standard techniques like NMR are available, but challenges remain. nih.gov

A key area for future research is the development of highly sensitive and selective methods based on liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov This is especially important for differentiating between isomers and for quantifying trace amounts in complex matrices like biological fluids or environmental samples. The analysis of related nicotinamide-derived pyridones has shown that these compounds can be difficult to identify unambiguously due to fragmentation patterns in mass spectrometry, a challenge that must be addressed for this compound. nih.gov Furthermore, the implementation of in-situ monitoring techniques, such as Raman or infrared spectroscopy, during its synthesis could provide real-time data on reaction kinetics and impurity formation, leading to better process control and optimization. nih.gov

Table 2: Future Directions for Analytical Method Development

| Analytical Challenge | Proposed Future Research | Potential Impact |

|---|---|---|

| Isomer Differentiation | Develop robust LC-MS/MS methods with specific fragmentation analysis. | Accurate identification and quantification in complex mixtures. |

| Trace-Level Detection | Create sensitive protocols for biological and environmental samples. | Enable metabolomics research and environmental monitoring. |

| Reaction Monitoring | Implement in-situ spectroscopic techniques (e.g., Raman, ATR-FTIR). | Improved process understanding, optimization, and safety. |

| Quantification in Materials | Develop extraction and quantification methods for polymer and MOF matrices. | Quality control and characterization of new materials. |

Exploration of Biological Activities and Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs. nih.govmdpi.com this compound serves as a valuable starting material and structural motif in this field. It is a known intermediate in the synthesis of compounds with potential therapeutic applications, including selective cyclooxygenase-2 (COX-2) inhibitors for inflammation and imino sugars that act as liver glycogen (B147801) phosphorylase inhibitors for diabetes.

The future in this area lies in its systematic exploration as a scaffold for generating diverse molecular libraries. By functionalizing its hydroxyl, ester, and pyridine ring positions, a wide array of derivatives can be created and screened for various biological activities. Its documented use as a precursor for GABA uptake inhibitors and fused glycosidase inhibitors highlights its versatility. google.comuni-muenchen.de Given that studies have shown that the presence of hydroxyl (-OH) and carbonyl (-C=O) groups on a pyridine ring can enhance antiproliferative activity, further investigation into its potential as an anticancer agent is warranted. nih.govmdpi.com

Investigation of Catalytic Applications

The structural features of this compound suggest it has untapped potential as a catalyst itself. The pyridine nitrogen atom is a Lewis basic site, making it a candidate for organocatalysis. organic-chemistry.orgresearchgate.net Furthermore, the presence of both a nitrogen atom and a hydroxyl group in a specific geometric arrangement makes it an excellent candidate for acting as a bidentate ligand in transition metal catalysis. ambeed.com

Future research should explore these possibilities. One avenue is to test this compound and its derivatives as organocatalysts in reactions such as acylations or reductions. rsc.org A second, more expansive field is its use as a ligand to create novel metal complexes. Research has shown that 2-hydroxypyridine-based ligands can significantly enhance the catalytic activity of manganese complexes, and related pyridine derivatives are used in iridium and copper-catalyzed reactions. whiterose.ac.ukacs.orgbohrium.com Developing chiral versions of this ligand could also open pathways to new asymmetric catalytic transformations, a highly valuable goal in modern chemistry. mdpi.com The unexpectedly high catalytic effect of its isomer, 2-hydroxypyridine, in certain reactions further suggests that its catalytic potential is a rich and underexplored field. cdnsciencepub.com

Q & A

Q. How can researchers design PICOT-style questions for this compound’s biological activity studies?

- Methodological Answer : Frame questions as:

- P opulation: In vitro cancer cell lines (e.g., HeLa).

- I ntervention: this compound at IC50 concentrations.

- C omparison: Untreated controls or 5-hydroxynicotinic acid.

- O utcome: Apoptosis rates (flow cytometry).

- T ime: 48-hour exposure.

Use systematic reviews to align with existing evidence gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.